叔丁基((4-(4-(三氟甲基)苄基)哌啶-4-基)甲基)氨基甲酸酯

货号:

B2592051

CAS 编号:

1707358-35-7

分子量:

372.432

InChI 键:

YNJPMQQMPMWQCI-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

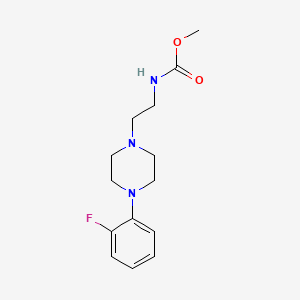

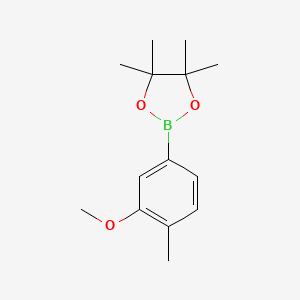

“tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate” is a chemical compound with the molecular formula C11H19F3N2O2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis

The molecular structure of “tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate” consists of a piperidin-4-yl ring substituted with a trifluoromethyl group and a benzyl group. The piperidin-4-yl ring is further linked to a carbamate group via a methylene bridge .Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate” are not available, carbamates in general are known to undergo reactions such as hydrolysis, aminolysis, and rearrangements .Physical and Chemical Properties Analysis

The molecular weight of “tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate” is 268.28 . Further physical and chemical properties are not specified in the available resources.科学研究应用

- 应用: 研究表明,源自叔丁基等排体的含三氟甲基氧杂环丁烷的 GSM 具有降低亲脂性、提高亲脂效率 (LipE) 以及增强代谢稳定性的特点。 这些特性使其成为阿尔茨海默病药物研发的有希望的候选者 .

- 应用: 叔丁基在该环境中通常被使用。 该化合物的叔丁基部分可能在这些反应中充当甲基化剂 .

- 应用: 叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯是我们的化合物的一种衍生物,它是克唑替尼合成的重要中间体,克唑替尼是一种用于癌症治疗的酪氨酸激酶抑制剂 .

- 应用: 三氟甲基氧杂环丁烷的合成,这是一个与我们的化合物相关的结构单元,突出了其作为叔丁基等排体的潜力。 研究人员已经探索了它在药物发现中的应用,以增强极性和改善代谢稳定性 .

- 应用: 使用三氟甲磺酸钪 (III) 合成了 4,4'-二叔丁基-2,2'-联吡啶鎓三氟甲磺酸盐。 虽然与我们的化合物没有直接关系,但这突出了叔丁基在配位化学中的应用 .

γ-分泌酶调节剂 (GSMs):

Ni 催化甲基化反应:

生物活性化合物合成:

环扩大策略:

钪催化反应:

保护基策略:

属性

IUPAC Name |

tert-butyl N-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(8-10-23-11-9-18)12-14-4-6-15(7-5-14)19(20,21)22/h4-7,23H,8-13H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJPMQQMPMWQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluorome...

Cat. No.: B2591968

CAS No.: 330189-90-7

(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenz...

Cat. No.: B2591970

CAS No.: 865198-63-6

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,...

Cat. No.: B2591971

CAS No.: 2034520-99-3

4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benz...

Cat. No.: B2591972

CAS No.: 1206988-20-6

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2591968.png)

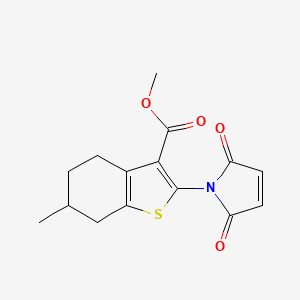

![(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591970.png)

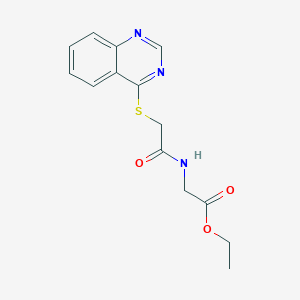

![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2591971.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2591975.png)

![(1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2591977.png)

![13-fluoro-5-(2-fluorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2591979.png)

![(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2591981.png)

amino}-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2591986.png)